![molecular formula C16H17NO3S B7502856 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of the amino acid proline and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid is not fully understood. However, it has been shown to interact with various biological targets such as enzymes, receptors, and ion channels. It has been suggested that this compound may exert its biological activities through the modulation of these targets.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. Additionally, this compound has been shown to possess analgesic properties by modulating pain pathways in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various fields of research. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid. One direction is to further investigate its potential as a treatment for neurological disorders. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, there is a need to develop more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a versatile compound that has shown promise in various fields of research. Its wide range of biological activities makes it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid involves the reaction of proline with benzyl isocyanide and 3-methylthiophene-2-carbonyl chloride in the presence of a base. The reaction proceeds through an intermediate which is then hydrolyzed to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid has been extensively studied for its biological activities. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been shown to possess antibacterial and antifungal properties.
Propriétés
IUPAC Name |
3-[benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-8-10-21-15(12)16(20)17(9-7-14(18)19)11-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAPXIYYFZHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(CCC(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
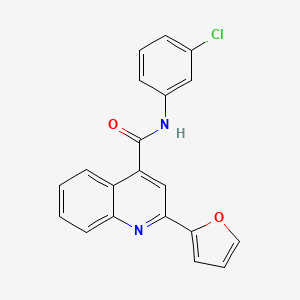
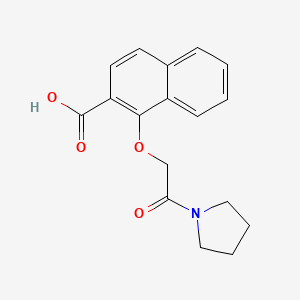
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)

![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
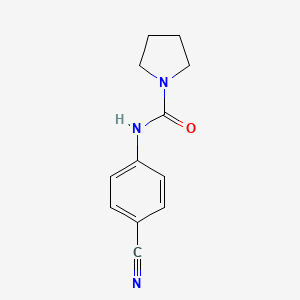
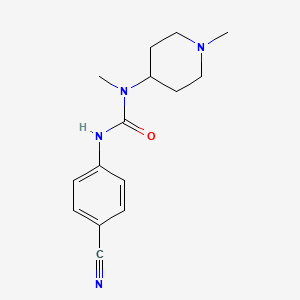
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
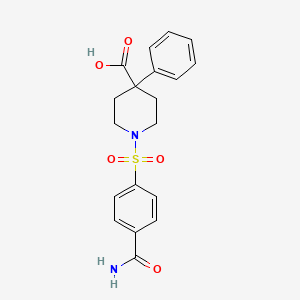
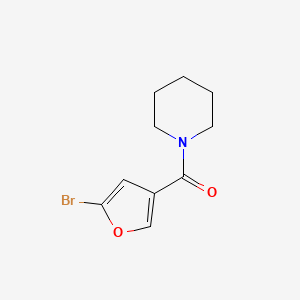
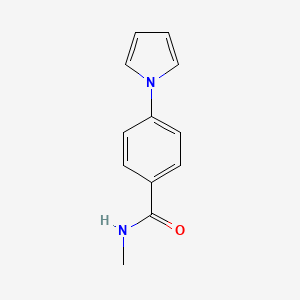
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
